molecular formula C7H10N2O3 B12337881 Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B12337881
M. Wt: 170.17 g/mol
InChI Key: QNEBWLMMLQUUCP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by nucleophilic alkylation of the resulting heterocyclic scaffold . The reaction conditions often require refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)12-9-6/h3-4H2,1-2H3

InChI Key

QNEBWLMMLQUUCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C

Origin of Product

United States

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